4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound features a bromine atom at the 4th position, a methyl group at the 6th position, and a ketone group at the 7th position of the pyrrolopyridine ring. Its molecular formula is with a molecular weight of 227.06 g/mol. The compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors, which play crucial roles in various cellular processes including proliferation and migration .
4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one can be sourced from various chemical suppliers and is classified as a heterocyclic organic compound. It is recognized for its structural uniqueness among pyrrolopyridines, making it a valuable compound for research and pharmaceutical applications .
The synthesis of 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one typically involves several key steps:
A specific synthetic route involves treating a precursor with sodium hydride in ethanol under mild conditions, allowing for efficient formation of the desired product with high yield. For example, one method reports yields approaching 100% under optimized reaction conditions .
4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one can participate in various chemical reactions:
In laboratory settings, these reactions are often conducted under controlled conditions to optimize yield and selectivity, employing techniques such as solvent variations and temperature adjustments.
The mechanism of action for 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one primarily involves its interaction with fibroblast growth factor receptors (FGFR). This interaction leads to inhibition of FGFR signaling pathways that are critical for cell proliferation and survival.
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of breast cancer cells (specifically the 4T1 cell line) and induces apoptosis. It has also been observed to reduce cell migration and invasion capabilities significantly after treatment periods as short as 24 hours .
4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is typically presented as a solid with specific melting points that may vary based on purity.
The compound exhibits notable solubility characteristics in organic solvents and has defined reactivity profiles due to its functional groups. Its stability under standard laboratory conditions makes it suitable for various applications in synthetic chemistry and drug development.
Safety data indicates that the compound may pose risks if mishandled; thus proper safety protocols should be observed during handling and experimentation .
4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one finds applications primarily in medicinal chemistry as a potential therapeutic agent due to its biological activity against cancer cell lines. Its unique structural features also make it a valuable scaffold for further drug development efforts targeting FGFR-related pathways and other biological targets in cancer therapy and beyond .
The core compound 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS# 1361481-63-1) belongs to the fused bicyclic heterocycles. Its IUPAC name systematically describes:
Isomeric Variations and Synonyms:Key synonyms highlight structural nuances (Table 1):
Table 1: Nomenclature Variations of the Core Compound
Systematic Name | CAS Number | Key Structural Features |
---|---|---|
4-Bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one | 1361481-63-1 | Standard IUPAC, NH tautomer, N6-methylated |
4-Bromo-6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | 1361481-63-1 | Explicit 1,6-dihydro state |
4-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | 1000340-58-8 | Incorrect fusion; pyridine fused at [b]-site (C2-C3) |
Molecular Formula: C₈H₇BrN₂O, molecular weight 227.06 g/mol [2] [6]. The structure was confirmed via NMR and mass spectrometry, with the bromine atom contributing distinct isotopic patterns in MS analysis [6].
This compound exhibits dynamic tautomerism and resonance, critical for reactivity and binding:
Tautomeric Equilibria:
Table 2: Tautomeric Forms and Stability
Tautomer | Structure Description | Relative Stability | Contributing Factors |
---|---|---|---|
7-Oxo, N1-H (Lactam) | Ketone at C7, H at N1 | High | Aromatic pyridine ring stabilization |
7-Hydroxy, N1-H (Lactim) | Enol at C7, H at N1 | Low | Disrupts pyridine aromaticity |
7-Oxo, N6-H | Ketone at C7, H at N6, no methyl at N6 | Not observed | Sterically hindered; N6-methyl blocked |
Resonance and Electronic Delocalization:
The core scaffold is modified for drug discovery, with key analogues including:
Tosyl-Protected Derivative: 4-Bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS# 1445993-87-2, C₁₈H₁₆BrN₂O₃S, MW 433.34 g/mol) replaces N1-H with a tosyl group. This enhances solubility in DMSO/DMF and stabilizes the ring for nucleophilic substitutions (e.g., Suzuki coupling at C4) [5] [7]. It serves as a precursor to pharmaceuticals like BET inhibitors [7] [8].
BET Protein Inhibitors: Analogues without bromine but with aryl/heteroaryl groups at C4 exhibit nanomolar affinity for bromodomains. For example, GNE-987 (from WO2015164480A1) contains a triazolo-fused side chain, enabling antibody conjugation for tumor-targeted degradation [7] [8].
Antibody-Drug Conjugate (ADC) Payloads: The pyrrolo[2,3-c]pyridinone scaffold in GNE-987 was conjugated to anti-CLL1 antibodies via a sulfonamide linker. This ADC induced tumor regression in leukemia models by delivering the BET-inhibiting warhead selectively [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7